Product packaging for Futalosine(Cat. No.:CAS No. 210644-32-9)

Futalosine

货号: B117586
CAS 编号: 210644-32-9
分子量: 414.4 g/mol
InChI 键: VEDWXCWBMDQNCV-SCFUHWHPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Discovery and Initial Identification

The existence of an alternative pathway for menaquinone biosynthesis was first suspected upon observing that some bacteria, such as a nonpathogenic strain of Streptomyces, lacked the necessary homologous genes (men genes) for the classical pathway yet still produced menaquinone. nih.gov This led to the discovery of the futalosine-dependent pathway. nih.gov The compound this compound itself was isolated from a fermentation broth of Streptomyces sp. MK359-NF1. researchgate.net Subsequent research identified the key biosynthetic intermediates, including this compound, cyclic dehypoxanthinyl this compound, and aminodeoxythis compound, by analyzing disruptant strains of Streptomyces coelicolor. researchgate.net The core enzymes of this newly identified pathway are encoded by the mqnABCD gene cluster. nih.gov

Context of Bacterial Menaquinone Biosynthesis Pathways

Menaquinone (MK), also known as vitamin K2, is a lipid-soluble quinone that functions as an essential electron carrier in the electron transport chains of most prokaryotes. nih.govscienceopen.comresearchgate.net It plays a vital role in cellular respiration, particularly under anaerobic conditions. nih.govresearchgate.net The biosynthesis of the menaquinone molecule involves the creation of a naphthoquinone head group, which is derived from chorismate, and the attachment of a polyisoprenyl side chain of varying length. nih.govresearchgate.net Given its critical function, the pathways for menaquinone biosynthesis are essential for the survival of many bacteria. researchgate.net

The classical menaquinone pathway was the first and, for a long time, the only known route for the biosynthesis of this vital cofactor. nih.gov This pathway begins with the common precursor chorismate, which is derived from the shikimate pathway. nih.govnih.gov Through a series of enzymatic reactions catalyzed by proteins encoded by the men gene family (specifically menFDHCEB), chorismate is converted into 1,4-dihydroxy-2-naphthoate. nih.gov This molecule serves as the characteristic polar head group for menaquinone. nih.govscienceopen.com The final steps in the classical pathway involve the attachment of a polyprenyl side chain to the naphthoquinone head, a reaction catalyzed by polyprenyltransferase (MenA), followed by a methylation step catalyzed by methyltransferase (MenG). nih.govnih.gov

The this compound-dependent pathway represents a distinct and alternative strategy for menaquinone biosynthesis. nih.gov Like the classical route, it begins with chorismate but proceeds through a different set of intermediates and enzymatic reactions. researchgate.net The key, defining intermediate of this pathway is the compound this compound. researchgate.net The pathway involves four main enzymes encoded by the mqnABCD genes, which convert chorismate into 1,4-dihydroxy-6-naphthoate, an isomer of the naphthoate produced in the classical pathway. nih.govscienceopen.com

This alternative route is notable for its novel enzymology. For instance, the MqnA enzyme is the first known example of a chorismate dehydratase, and other enzymes in the pathway, such as MqnC and MqnE, utilize unique radical S-Adenosylmethionine (SAM) chemistry. nih.govnih.govtamu.edu

Data Tables

Table 1: Comparison of Menaquinone Biosynthesis Pathways

FeatureClassical PathwayThis compound Pathway
Starting Precursor ChorismateChorismate
Key Intermediate 2-Succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC)This compound
Naphthoate Product 1,4-dihydroxy-2-naphthoate1,4-dihydroxy-6-naphthoate
Key Genes menF, menD, menH, menC, menE, menBmqnA, mqnB, mqnC, mqnD
Prevalence ~32.1% of prokaryotes~13.2% of prokaryotes
Taxonomic Range Narrower (11 phyla)Broader (18 phyla)
Oxygen Requirement Primarily aerobic or facultative anaerobicAerobic, facultative anaerobic, and anaerobic

Table 2: Key Compounds in the this compound Pathway

Compound NameRole in Pathway
Chorismate Initial precursor for both menaquinone pathways
This compound The defining nucleoside intermediate of the alternative pathway
Aminodeoxythis compound (AFL) An intermediate in the formation of dehypoxanthinyl this compound in some organisms
Dehypoxanthinyl this compound (DHFL) An intermediate formed from this compound or aminodeoxythis compound
Cyclic dehypoxanthinyl this compound (cyclic DHFL) An intermediate synthesized from dehypoxanthinyl this compound by the enzyme MqnC
1,4-dihydroxy-6-naphthoic acid The final naphthoquinone core molecule produced by the initial stage of the pathway

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H18N4O7 B117586 Futalosine CAS No. 210644-32-9

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-[3-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]propanoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O7/c24-11(9-2-1-3-10(6-9)19(28)29)4-5-12-14(25)15(26)18(30-12)23-8-22-13-16(23)20-7-21-17(13)27/h1-3,6-8,12,14-15,18,25-26H,4-5H2,(H,28,29)(H,20,21,27)/t12-,14-,15-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDWXCWBMDQNCV-SCFUHWHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C(=O)CCC2C(C(C(O2)N3C=NC4=C3N=CNC4=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(=O)O)C(=O)CC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=CNC4=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10438759
Record name futalosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210644-32-9
Record name futalosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis of Menaquinone Via the Futalosine Pathway

Overview of the Futalosine Biosynthetic Cascade

The this compound pathway initiates with chorismate, a crucial intermediate from the shikimate pathway, and proceeds through a series of enzymatic transformations to yield menaquinone uni-freiburg.detandfonline.com. Unlike the classical menaquinone pathway, which typically operates under aerobic or facultatively anaerobic conditions, the this compound pathway supports both aerobic and anaerobic organisms, suggesting its ancient evolutionary origin. Phylogenetic analyses indicate that the this compound pathway likely predates the classical pathway in prokaryotic evolution.

The cascade involves several key enzymatic steps:

MqnA catalyzes the dehydration of chorismate to 3-[(1-carboxyvinyl)oxy]-benzoic acid nih.govmetabolomicscentre.cawikipedia.orgtandfonline.com.

MqnE , a radical S-adenosylmethionine (SAM) enzyme, converts 3-[(1-carboxyvinyl)oxy]-benzoic acid into aminothis compound nih.govtandfonline.com.

Aminothis compound is then processed, either directly by 5'-methylthioadenosine/S-adenosylhomocysteine nucleosidase (MTAN) or via a route involving MqnF (aminothis compound deaminase) and MqnB (this compound hydrolase), to form dehypoxanthine this compound nih.gov.

MqnC , another radical SAM enzyme, catalyzes the cyclization of dehypoxanthine this compound to cyclic dehypoxanthine this compound.

MqnD converts cyclic dehypoxanthine this compound to 5,8-dihydroxy-2-naphthoic acid.

Subsequent steps, likely involving enzymes such as MqnP (prenylation), MqnL, MqnM (decarboxylation), and MenG (methylation), transform 5,8-dihydroxy-2-naphthoic acid into menaquinone metabolomicscentre.ca.

The this compound pathway is characterized by its unique enzymatic reactions, particularly those involving radical chemistry for the assembly of the naphthoquinol core.

Enzymology and Mechanistic Insights into the this compound Pathway

The enzymes of the this compound pathway exhibit novel catalytic mechanisms, providing deep insights into complex biochemical transformations.

MqnA: Chorismate Dehydratase and Putative this compound Synthase

MqnA is the inaugural enzyme of the this compound pathway, acting as a chorismate dehydratase. This enzyme's activity is noteworthy as it represents the first example of a chorismate dehydratase identified.

MqnA catalyzes the dehydration of chorismate to produce 3-[(1-carboxyvinyl)oxy]-benzoic acid (also referred to as 3-enolpyruvyl-benzoate or 3-EPB) nih.govmetabolomicscentre.cawikipedia.orgtandfonline.com. This reaction involves the removal of a water molecule from chorismate, leading to the formation of an aromatic compound metabolomicscentre.cawikipedia.org.

Mechanistic studies of MqnA suggest that the dehydration reaction proceeds via a variant of the E1cb mechanism nih.govmetabolomicscentre.cawikipedia.org. In this specific variant, the deprotonation step is slower than the subsequent loss of water nih.govmetabolomicscentre.cawikipedia.org. A key and unusual feature of MqnA's catalysis is that the enol carboxylate group of the chorismate substrate itself serves as the catalytic base nih.govmetabolomicscentre.cawikipedia.org. This is supported by structural analyses which reveal an absence of protein-derived acidic or basic residues within a 6 Å radius of the bound ligand in the active site metabolomicscentre.ca.

Crystal structures of MqnA from Streptomyces coelicolor have been resolved, both in its unbound form and in complex with its substrate chorismate and the product 3-enolpyruvyl-benzoate nih.gov. These structures illustrate that MqnA adopts a closed "Venus flytrap" fold. This conformational arrangement is crucial for the enzyme's function, as it facilitates the complete encapsulation and burial of the substrate or product within the active site, thereby promoting specific substrate binding and catalysis. The structural insights further corroborate the proposed substrate-assisted catalysis mechanism.

MqnE: Aminothis compound Synthase, a Radical S-Adenosylmethionine (SAM) Enzyme

MqnE, designated as aminothis compound synthase, plays a pivotal role in the this compound pathway as a radical S-adenosylmethionine (SAM) enzyme tandfonline.com. Radical SAM enzymes are a large and diverse superfamily known for catalyzing a wide array of chemically challenging reactions by utilizing a [4Fe-4S] cluster to reductively cleave S-adenosylmethionine (SAM), generating a highly reactive 5′-deoxyadenosyl radical.

MqnE catalyzes the conversion of 3-[(1-carboxyvinyl)oxy]-benzoic acid to aminothis compound nih.govtandfonline.com. What distinguishes MqnE within the radical SAM superfamily is its unique catalytic motif: instead of the typical hydrogen atom abstraction by the 5′-deoxyadenosyl radical, MqnE catalyzes the addition of this radical to the double bond of its substrate. This radical addition to a stable benzene (B151609) ring is a novel reaction type for radical SAM enzymes.

The proposed mechanism for MqnE involves the formation of a captodative radical intermediate following the adenosyl radical addition. This intermediate then undergoes a rearrangement and decarboxylation, leading to the formation of an aryl radical anion. The reaction is completed by electron transfer from the aryl radical anion to the [4Fe-4S] cluster, thereby oxidizing the intermediate. Experimental evidence, including radical trapping strategies, has supported the intermediacy of both the captodative radical and the aryl radical anion.

Compound Names and PubChem CIDs

Radical Chemistry and Substrate-to-Product Conversion

The this compound pathway prominently features radical chemistry, particularly in the reactions catalyzed by MqnE and MqnC nih.govresearchgate.net. Radical SAM enzymes, like MqnE and MqnC, utilize a [4Fe-4S] cluster and S-adenosylmethionine (SAM) to initiate diverse radical reactions doi.orgacs.orgacs.org. The reductive cleavage of SAM generates a highly reactive 5′-deoxyadenosyl (5′-dA) radical nih.govdoi.orgacs.org.

In the case of MqnE (aminothis compound synthase), the 5′-deoxyadenosyl radical adds to the vinyl ether double bond of 3-[(1-carboxyvinyl)oxy]benzoic acid doi.orgnih.gov. This addition initiates a complex radical rearrangement, ultimately leading to the formation of aminothis compound doi.orgnih.govnsf.gov. This represents a unique catalytic motif within the radical SAM superfamily, as most previously characterized radical SAM enzymes abstract a hydrogen atom from the substrate rather than adding the adenosyl radical doi.orgnih.gov.

MqnC, another radical SAM enzyme in the pathway, catalyzes the conversion of dehypoxanthinyl this compound (DHFL) to cyclic DHFL nih.govacs.org. This reaction involves the abstraction of a hydrogen atom from the C4′ position of DHFL by the 5′-deoxyadenosyl radical, followed by cyclization and electron transfer nih.govacs.org.

Unique Catalytic Mechanism within the Radical SAM Superfamily

The radical SAM superfamily is characterized by enzymes that contain a redox-active [4Fe-4S] cluster, typically ligated by a conserved CX3CX2C motif nih.govdoi.orgacs.org. This cluster is responsible for the reductive cleavage of SAM, producing a 5′-deoxyadenosyl radical and methionine nih.govdoi.orgacs.org. While the typical mechanism involves the abstraction of a hydrogen atom from a substrate to initiate radical chemistry, MqnE stands out due to its ability to add the 5′-deoxyadenosyl radical to a stable benzene ring, forming a new carbon-carbon bond doi.orgnih.gov. This direct radical addition to a substrate double bond, rather than hydrogen atom abstraction, distinguishes MqnE's catalytic mechanism within the superfamily doi.orgnih.govnih.gov. Both MqnE and MqnC reactions involve radical additions to a benzene ring, followed by the formation of an aryl radical anion intermediate nih.govresearchgate.net.

Aminothis compound (AFL) Deaminase (MqnF)

Role in Aminothis compound Conversion to this compound

Aminothis compound (AFL) deaminase, also known as MqnF, plays a crucial role in the this compound pathway by catalyzing the deamination of aminothis compound to this compound researchgate.netdoi.orgtandfonline.comtandfonline.com. This enzymatic step is essential for the progression of the pathway towards menaquinone biosynthesis in organisms like Thermus thermophilus and Streptomyces coelicolor researchgate.netnih.gov. In some bacteria, such as Helicobacter pylori, the pathway can also involve a direct conversion of aminothis compound to dehypoxanthinyl this compound (DHFL) by 5′-methylthioadenosine nucleosidase (MTAN), bypassing this compound as an intermediate asm.orgresearchgate.netnih.govresearchgate.net. However, MqnF provides a distinct route for this compound formation.

Substrate Specificity and Catalytic Activity

Research on Helicobacter pylori aminothis compound deaminase (HpAFLDA), a homolog of MqnF, has shed light on its substrate specificity and catalytic activity. HpAFLDA exhibits catalytic specificity for aminothis compound (AFL), as well as other nucleosides like 5′-methylthioadenosine, 5′-deoxyadenosine, adenosine (B11128), and S-adenosylhomocysteine nih.govnih.gov.

A key finding is the enzyme's higher affinity for AFL compared to adenosine. For instance, the kcat/Km value for AFL for HpAFLDA is reported to be 6.8 × 10^4 M^-1 s^-1, which is 26-fold greater than that for adenosine nih.gov. This indicates a strong preference for its physiological substrate, aminothis compound. The catalytic site of HpAFLDA contains a Zn2+ or Fe2+ ion, which acts as a water-activating group, facilitating the deamination reaction nih.govnih.gov.

The following table summarizes the catalytic activity of HpAFLDA for different substrates:

Substratekcat/Km (M⁻¹s⁻¹)Relative Activity (vs. Adenosine)
Aminothis compound (AFL)6.8 × 10^426-fold greater
Adenosine2.6 × 10^31
5′-MethylthioadenosineNot specifiedCatalytic activity observed
5′-DeoxyadenosineNot specifiedCatalytic activity observed
S-adenosylhomocysteineNot specifiedCatalytic activity observed

MqnB: this compound Hydrolase (EC 3.2.2.26)

Hydrolysis of this compound to Dehypoxanthinyl this compound (DHFL)

MqnB, classified as a this compound hydrolase (EC 3.2.2.26), catalyzes the hydrolysis of this compound to dehypoxanthinyl this compound (DHFL) nih.govasm.orgresearchgate.nettandfonline.comacs.orgesrf.frwikipedia.org. This is a critical step in the this compound pathway, where this compound is cleaved to remove the hypoxanthine (B114508) moiety, yielding DHFL esrf.fr. The reaction involves the hydrolysis of the glycosidic bond in this compound nsf.gov.

While MqnB directly converts this compound to DHFL in organisms like Thermus thermophilus and Streptomyces coelicolor, some bacteria, such as Helicobacter pylori and Campylobacter jejuni, have been shown to directly convert aminodeoxythis compound (AFL) into DHFL via their MqnB enzymes or through the action of 5'-methylthioadenosine nucleosidase (MTAN), indicating diversity in the early steps of the pathway across different species asm.orgresearchgate.netresearchgate.netresearchgate.net. The conversion of this compound to DHFL by MqnB is a key enzymatic transformation that prepares the molecule for subsequent cyclization steps in the biosynthesis of the menaquinone naphthoquinone core nih.govtandfonline.comacs.org.

Enzyme Kinetics and Biophysical Characterization

While comprehensive quantitative enzyme kinetic data, such as specific Michaelis constants (Km) and maximum reaction velocities (Vmax), for the enzymes MqnC and MqnD are not extensively detailed in the available literature, significant biophysical characterization efforts have shed light on their mechanisms.

For MqnC, the dehypoxanthinyl this compound cyclase, in vitro reconstitution of its activity has been successfully achieved libretexts.org. Biophysical studies, including electron paramagnetic resonance (EPR) spectroscopy, have confirmed that MqnC contains a [4Fe-4S] cluster, which is characteristic of radical S-adenosylmethionine (SAM) enzymes libretexts.org. Further insights into its mechanism were gained through isotope labeling studies, specifically deuterium (B1214612) labeling of dehypoxanthine this compound (DHFL). These studies demonstrated that the 5'-deoxyadenosyl radical generated by MqnC abstracts a hydrogen atom from the C4' position of DHFL, initiating the cyclization reaction libretexts.org.

MqnD, the 1,4-dihydroxy-6-naphthoate synthase, catalyzes the conversion of cyclic DHFL to 1,4-dihydroxy-6-naphthoate libretexts.orgacs.orglublin.pl. Mechanistic studies on MqnD have proposed that its catalytic action proceeds through a sequence involving hemiacetal ring opening, tautomerization, and a retroaldol reaction.

Species-Specific Variants and Modified Substrate Utilization

The early steps of the this compound pathway exhibit species-specific variations in substrate utilization and enzymatic processing. In organisms like Streptomyces coelicolor and Thermus thermophilus, chorismate is converted to this compound (FL), which is then hydrolyzed by this compound hydrolase MqnB to form dehypoxanthine this compound (DHFL) inspiraadvantage.comacs.orgresearchgate.net. This hydrolysis step typically involves the removal of a hypoxanthine moiety.

In contrast, certain pathogenic bacteria, including Helicobacter pylori and Campylobacter jejuni, employ a modified route inspiraadvantage.comacs.orgpharmad-mand.comresearchgate.net. In these organisms, aminodeoxythis compound (AFL), which contains adenine (B156593) instead of hypoxanthine, is directly converted into DHFL inspiraadvantage.comacs.orgresearchgate.net. This direct hydrolysis of AFL to DHFL is mediated by the promiscuous 5'-methylthioadenosine nucleosidase (MTAN), bypassing this compound as an intermediate inspiraadvantage.comacs.orgpharmad-mand.comresearchgate.net. For instance, C. jejuni MTAN shows negligible activity towards this compound but efficiently hydrolyzes AFL pharmad-mand.com. This diversity in the initial steps of the this compound pathway underscores the evolutionary adaptability of menaquinone biosynthesis across different bacterial species inspiraadvantage.comresearchgate.net.

MqnC: Dehypoxanthinyl this compound Cyclase, a Radical SAM Enzyme

MqnC is a crucial enzyme in the this compound pathway, classified as a radical S-adenosylmethionine (SAM) enzyme libretexts.orgcriver.com. Radical SAM enzymes are characterized by their ability to reductively cleave SAM to generate a highly reactive 5'-deoxyadenosyl radical, often utilizing a cysteine-rich CX₃CX₂C motif that ligates a [4Fe-4S] cluster libretexts.org.

Cyclization Reaction and Formation of Cyclic DHFL

MqnC catalyzes the conversion of dehypoxanthine this compound (DHFL) into the unique spiro-compound cyclic dehypoxanthine this compound (CDHFL) libretexts.orgcriver.com. The proposed mechanism involves the generation of the 5'-deoxyadenosyl radical from SAM. This radical then abstracts a hydrogen atom from the C4' position of DHFL, leading to the formation of a carbon-centered radical intermediate libretexts.orgcriver.com. This resulting carbon-center radical then attacks the phenyl ring, specifically at the position para to the carboxylate, to form a new carbon-carbon bond criver.com. Subsequent cyclization, oxidation, and deprotonation steps yield the spirocyclic CDHFL libretexts.orgcriver.com.

Enzymatic Challenges and Structural Elucidation Efforts

The study of MqnC has involved significant efforts in its enzymatic characterization. The activity of MqnC has been successfully reconstituted in vitro under anaerobic conditions, requiring sodium dithionite, DHFL, and SAM libretexts.org. The products, CDHFL and 5′-deoxyadenosine (5′-dAd), were confirmed by HPLC and LC-MS, co-eluting with authentic standards libretexts.org. Control reactions omitting key components did not show CDHFL production, confirming MqnC's role as the DHFL cyclase libretexts.org.

Structural elucidation efforts have focused on understanding the enzyme's active site and the precise nature of the radical reaction. EPR studies have confirmed the presence of a [4Fe-4S] cluster within MqnC, which is essential for the reductive cleavage of SAM libretexts.org. Isotope labeling, specifically deuterium labeling at the C4' position of DHFL, was instrumental in identifying the exact site of hydrogen atom abstraction by the 5'-deoxyadenosyl radical during MqnC catalysis libretexts.org. These detailed mechanistic studies are crucial for understanding the complex radical chemistry employed by this enzyme.

MqnD: 1,4-Dihydroxy-6-Naphthoate Synthase

MqnD is the enzyme responsible for synthesizing 1,4-dihydroxy-6-naphthoate (DHNA), a key precursor for menaquinone, from cyclic dehypoxanthine this compound (CDHFL) in the this compound pathway libretexts.orgresearchgate.netacs.orglublin.pl.

Conversion of Cyclic DHFL to Naphthoate Intermediate

MqnD catalyzes the conversion of the spirocyclic CDHFL into 1,4-dihydroxy-6-naphthoate libretexts.orgacs.orglublin.pl. This transformation involves a series of intricate steps. Mechanistic studies have proposed that the MqnD-catalyzed reaction proceeds through a hemiacetal ring opening, followed by tautomerization and a retroaldol sequence. This complex rearrangement effectively transforms the unique spiro-compound structure of CDHFL into the aromatic naphthoate intermediate, setting the stage for the subsequent prenylation and methylation steps that complete menaquinone biosynthesis libretexts.orgacs.org.

Data Tables

The following table summarizes the molecular masses of key chemical compounds discussed in the this compound pathway:

Compound NameMolecular FormulaExact Mass (Da)
This compoundC₁₉H₁₈N₄O₇414.11754893
Dehypoxanthine this compound (DHFL)C₁₄H₁₆O₇296.08960285
Cyclic Dehypoxanthine this compound (CDHFL)C₁₄H₁₄O₇294.07395292
1,4-Dihydroxy-6-naphthoateC₁₁H₈O₄204.04225
Menaquinone (general)C₃₆H₄₈O₂512.365430770
Menaquinone-4 (MK-4)C₃₁H₄₀O₂444.659
Menaquinone-7 (B21479) (MK-7)C₄₆H₆₄O₂648.49063128
Proposed Reaction Mechanism: Hemi-acetal Ring Opening-Tautomerization-Retroaldol Sequence

A pivotal step in the this compound pathway involves the enzyme MqnD, which catalyzes the conversion of cyclic dehypoxanthinyl this compound (CDHFL) to 5,8-dihydroxy-2-naphthoic acid. wmcloud.orgguidetomalariapharmacology.orgnih.govwikipedia.orgnih.gov Research has elucidated that this transformation proceeds via a specific hemi-acetal ring opening-tautomerization-retroaldol sequence. wmcloud.orgguidetomalariapharmacology.orgnih.govwikipedia.orgnih.gov This enzymatic reaction is critical for generating the aromatic naphthoic acid precursor that will subsequently be modified to form the menaquinone nucleus. nih.gov

Terminal Steps in Menaquinone Biosynthesis

Following the formation of the naphthoic acid precursor, the biosynthesis of menaquinone proceeds through a series of terminal modifications, primarily involving prenylation, methylation, and decarboxylation.

Prenylation by Polyprenyltransferases (e.g., MqnP)

Prenylation is a key step where a hydrophobic polyisoprenyl tail is attached to the naphthoquinone nucleus. In the classical menaquinone pathway, the enzyme MenA (polyprenyltransferase) is responsible for replacing the carboxyl group of 1,4-dihydroxy-2-naphthoic acid (DHNA) with this isoprenoid side chain, leading to the formation of demethylmenaquinone (B1232588) (DMK). tandfonline.combindingdb.orgbindingdb.orgnih.govuni.lu This prenylation reaction is often accompanied by a decarboxylation event. uni.lu Within the this compound pathway, the enzyme MqnP is predicted to catalyze the prenylation of 1,4-dihydroxy-6-naphthoate, introducing the necessary isoprenoid side chain. uni.lu

Methylation and Decarboxylation Reactions

The final maturation of demethylmenaquinone into menaquinone typically involves a methylation reaction. The enzyme MenG, a demethylmenaquinone methyltransferase, catalyzes the addition of a methyl group to demethylmenaquinone, utilizing S-adenosylmethionine (SAM) as the methyl donor. tandfonline.combindingdb.orgnih.gov This methylation occurs on the aromatic ring, completing the naphthoquinone structure of menaquinone. bindingdb.org In the context of the this compound pathway, enzymes such as MqnL and MqnM are predicted to be involved in decarboxylation steps, while MenG is implicated in the terminal methylation reaction to yield menaquinone. nih.gov

Divergence in the Early Steps of the this compound Pathway Across Microbial Species

The early stages of the this compound pathway exhibit notable variations among different microbial species, highlighting the evolutionary adaptability of this biosynthetic route.

Pathway Variations in Thermus thermophilus

In Thermus thermophilus, the this compound pathway initiates with chorismate, which is directly converted into this compound (FL) by the enzyme MqnA. Subsequently, this compound is transformed into dehypoxanthinyl this compound (DHFL) through the action of MqnB (this compound hydrolase). fishersci.comguidetopharmacology.org This represents a more direct route to DHFL formation compared to other microbial species.

Intermediates and Pathways in Acidothermus cellulolyticus and Streptomyces coelicolor

In contrast to Thermus thermophilus, the early steps of the this compound pathway in Acidothermus cellulolyticus and Streptomyces coelicolor involve an additional intermediate. In these organisms, MqnA catalyzes the conversion of chorismate to aminodeoxythis compound (AFL). fishersci.comuni.luguidetopharmacology.orguni.lu AFL then undergoes deamination, a reaction catalyzed by a specific deaminase (e.g., Acel_0264 in A. cellulolyticus), to yield this compound (FL). fishersci.comguidetopharmacology.orguni.lu Finally, MqnB converts this compound into dehypoxanthinyl this compound (DHFL). fishersci.comuni.luguidetopharmacology.org

A further divergence is observed in Helicobacter pylori, where MqnA also produces aminodeoxythis compound (AFL). However, in H. pylori, AFL is directly converted to DHFL by MqnB, bypassing the this compound intermediate altogether. fishersci.comuni.luguidetopharmacology.orguni.lu This direct conversion in H. pylori can be mediated by a 5'-methylthioadenosine nucleosidase (MTAN) with promiscuous activity towards AFL. These variations in the early steps of the this compound pathway underscore the diverse enzymatic strategies employed by bacteria to synthesize essential menaquinones.

Synthetic Strategies and Chemical Modification of Futalosine

Chemical Synthesis of Futalosine and Key Intermediates

Protection of the 2',3'-diol : Inosine is treated with tert-butyldimethylsilyl chloride (TBDMSCl) to protect the 2' and 3' hydroxyl groups. nih.gov

Oxidation of the 5'-hydroxyl : The 5'-hydroxyl group is oxidized to a ketone using Dess-Martin periodinane. nih.gov

Grignard Addition : A phenyl Grignard reagent is introduced to the ketone, leading to the formation of a tertiary alcohol. nih.gov

Deprotection and Rearrangement : Acidic hydrolysis is then employed to remove the silyl (B83357) protecting groups and facilitate the formation of a ketone. nih.gov

Carboxylation : The phenyl ring undergoes functionalization via Friedel-Crafts acylation to introduce the 3-carboxy group. nih.gov

Efforts to optimize the chemical synthesis of this compound have addressed specific challenges. Notably, low yields encountered during the Grignard addition step were improved by implementing stoichiometric control and maintaining low reaction temperatures, specifically at -78°C. nih.gov Furthermore, the purification of this compound, owing to its polarity, often necessitates the use of ion-pairing agents, such as tetrabutylammonium (B224687) phosphate (B84403), in high-performance liquid chromatography (HPLC) mobile phases. nih.gov An efficient synthesis of this compound was reported in 2010. uni.lunih.gov

Chemoenzymatic Synthesis of Biosynthetic Intermediates

Chemoenzymatic strategies have been developed for the synthesis of key intermediates within the this compound pathway, such as cyclic dehypoxanthine this compound. wikipedia.orgfishersci.comwikipedia.orgwikipedia.org This approach has demonstrated significant improvements in yield, including a 2-fold enhancement when titanium(III) citrate (B86180) was used as the reducing agent, and a further 5-fold enhancement by employing a fluorinated analogue of dehypoxanthine this compound. wikipedia.orgfishersci.comwikipedia.org The successful synthesis of (±)-cyclic dehypoxanthine this compound (cyclic DHFL) has been shown to support the growth of Streptomyces coelicolor mutants that lack the mqnC gene, which encodes the cyclic DHFL synthetase. wikipedia.org

The biosynthesis of this compound and its related intermediates involves a series of enzymatic steps:

The enzyme MqnA (chorismate dehydratase) converts chorismate to 3-((1-carboxyvinyl)oxy)benzoic acid. uni.lutandfonline.comtandfonline.com

Aminothis compound synthase (MqnE), a radical S-adenosylmethionine (SAM) enzyme, catalyzes the conversion of 3-((1-carboxyvinyl)oxy)benzoic acid to aminothis compound. fishersci.cauni.lutandfonline.commetabolomicsworkbench.org This reaction is notable for involving the addition of a 5'-deoxyadenosyl radical to the enol ether double bond, representing a unique catalytic motif in radical SAM enzymology. uni.lu

Aminothis compound is subsequently converted to dehypoxanthine this compound (DHFL) by this compound hydrolase (MqnB) or through a combined action of aminothis compound deaminase and MqnB. nih.govuni.lutandfonline.comguidetopharmacology.orgnih.govgenome.jpresearchgate.net

Dehypoxanthine this compound cyclase (MqnC), another radical SAM enzyme, cyclizes DHFL to form cyclic DHFL. wikipedia.orguni.lutandfonline.comguidetopharmacology.orgnih.govresearchgate.net

While the chemical synthesis of cyclic DHFL is known to be lengthy and the product prone to instability, chemoenzymatic approaches utilizing enzymes like MqnE, 5′-methylthioadenosine nucleosidase (MTAN), and MqnC have been explored. wikipedia.org MTAN can facilitate the generation of dehypoxanthine this compound. wikipedia.org Furthermore, the yield of the MqnC-catalyzed reaction can be doubled by reducing the enzyme with titanium(III) citrate instead of dithionite. wikipedia.org It is noteworthy that Campylobacter jejuni utilizes 6-amino-6-deoxythis compound (AFL) as an intermediate instead of this compound, with its hydrolysis being mediated by MTAN. researchgate.netnih.gov

Derivatization of this compound for Research Applications

Derivatization of this compound has been undertaken to explore its chemical space and expand its utility in research. For instance, 6-O-methylthis compound methyl ester can be synthesized by treating this compound with trimethylsilyldiazomethane (B103560) in methanol (B129727). nih.govuni.lusigmaaldrich.com This reaction proceeds under mild conditions (24°C for 2 hours) and is typically monitored by thin-layer chromatography (TLC), with purification achieved via preparative reverse-phase HPLC. nih.gov Another important analog, 6-amino-6-deoxythis compound, is synthesized starting from adenosine (B11128), involving the protection of the 6-amino group as a bis-tert-butoxycarbonyl derivative and the 2',3'-hydroxyl groups with an acetonide moiety, followed by an oxidation/Wittig reaction and subsequent hydrogenation. researchgate.netnih.gov

The synthesis of this compound analogs and derivatives provides rapid access to compounds for structure-activity relationship (SAR) studies, enabling a deeper understanding of the molecular determinants of its biological effects. nih.gov For example, 6-O-methylthis compound methyl ester demonstrated significantly stronger inhibitory activity against the growth of HeLa-S3 cells in vitro (IC50 = 19.5 µg/ml) compared to this compound itself (IC50 > 100 µg/ml). uni.lutandfonline.comgenome.jp Further mechanistic investigations revealed that this derivative inhibited the incorporation of 3H-thymidine and 3H-uridine into the acid-soluble fractions of HeLa-S3 cells, but not 3H-leucine, suggesting an interference with DNA and RNA synthesis rather than protein synthesis. tandfonline.comgenome.jp

Fluorinated analogues of dehypoxanthine this compound have also been instrumental in chemoenzymatic synthesis, not only for yield enhancement but also as mechanistic probes to elucidate reaction mechanisms. wikipedia.orgfishersci.comwikipedia.org The this compound pathway itself represents a promising target for the development of novel antibiotics, particularly against bacterial pathogens like Helicobacter pylori and Chlamydia trachomatis. nih.govfishersci.canih.govwikipedia.org This is due to its essential role in menaquinone biosynthesis in these organisms and its absence in humans and most beneficial gut bacteria, making the enzymes involved in this pathway attractive targets for selective inhibition. nih.govfishersci.canih.govwikipedia.orgguidetopharmacology.org Mechanistic studies focusing on this pathway are therefore crucial for advancing the development of new antimicrobial agents. wikipedia.org

Table 1: Comparative Activity of this compound and a Derivative

CompoundIC50 against HeLa-S3 cells (in vitro)
This compound> 100 µg/ml
6-O-methylthis compound methyl ester19.5 µg/ml

Biological Significance and Therapeutic Exploitation of the Futalosine Pathway

Essentiality of Menaquinone for Bacterial Respiration and Survival

Menaquinone is a vital component of the electron transport chain in a wide range of bacteria, playing a crucial role in cellular respiration and energy generation. nih.govfrontiersin.org It functions as a lipid-soluble electron carrier, shuttling electrons between various dehydrogenase and reductase complexes within the bacterial cell membrane. rsc.org This process is fundamental for both aerobic and anaerobic respiration, allowing bacteria to generate ATP, the primary energy currency of the cell. nih.govfrontiersin.org In many Gram-positive bacteria, menaquinone is the sole quinone in the electron transport chain, making its biosynthesis absolutely essential for their survival. nih.gov The redox cycling of menaquinone is coupled to the pumping of protons across the cell membrane, establishing a proton motive force that drives ATP synthesis and other energy-dependent cellular processes.

The critical role of menaquinone in bacterial bioenergetics underscores the importance of its biosynthetic pathways. Bacteria primarily utilize two distinct routes for menaquinone synthesis: the classical pathway and the more recently discovered futalosine pathway. researchgate.netnih.gov The indispensability of menaquinone for bacterial viability makes the enzymes involved in its synthesis attractive targets for the development of novel antibiotics.

The this compound Pathway as a Selective Antimicrobial Target

The this compound pathway presents a particularly promising target for antimicrobial drug development due to its distinct distribution among prokaryotes and its absence in humans and the beneficial gut microbiota. researchgate.netnih.gov While many bacteria, including common gut commensals like lactobacilli, utilize the classical menaquinone biosynthesis pathway, a number of pathogenic bacteria rely exclusively on the this compound pathway. researchgate.netresearchgate.net This selective distribution allows for the development of inhibitors that specifically target pathogenic bacteria while minimizing the impact on the host and its protective microbiome.

Specificity for Pathogenic Bacteria Lacking the Classical Pathway

The therapeutic potential of targeting the this compound pathway is most evident in pathogens that lack the classical menaquinone synthesis pathway and are therefore entirely dependent on this alternative route.

Helicobacter pylori, a bacterium strongly associated with gastric ulcers and stomach cancer, exclusively uses the this compound pathway for menaquinone biosynthesis. researchgate.netnih.gov This dependency makes the pathway an ideal target for the development of narrow-spectrum antibiotics against this pathogen. Researchers have identified several compounds that specifically inhibit the this compound pathway in H. pylori.

For instance, the boron-containing macrodiolides, aplasmomycin and boromycin , have been identified as specific inhibitors of this pathway. nih.gov Another study demonstrated that 5'-Methylthiocoformycin (MTCF) , a slow-onset inhibitor of the enzyme AFL deaminase in the this compound pathway, exhibits inhibitory effects on the growth of H. pylori. nih.gov Supplementation with this compound was able to partially rescue the growth of the bacteria in the presence of MTCF, confirming that the inhibitory effect is mediated through the this compound pathway. nih.gov Transition state analogues of H. pylori MTAN, another enzyme in the pathway, have shown potent bacteriostatic action against numerous clinical isolates of H. pylori with minimum inhibitory concentrations (MICs) of less than 2 ng/mL. acs.org

Inhibitors of the this compound Pathway in Helicobacter pylori
InhibitorTarget EnzymeObserved Effect
AplasmomycinThis compound PathwaySpecific inhibition of the pathway. nih.gov
BoromycinThis compound PathwaySpecific inhibition of the pathway. nih.gov
5'-Methylthiocoformycin (MTCF)AFL deaminaseInhibition of H. pylori growth. nih.gov
BuT-DADMe-ImmA (BTDIA) and MeT-DADMe-ImmA (MTDIA)5′-methylthioadenosine nucleosidase (MTAN)Bacteriostatic action with MICs <2 ng/mL. acs.org

Chlamydia trachomatis, an obligate intracellular bacterium responsible for the most common bacterial sexually transmitted infection worldwide, also possesses the this compound pathway for menaquinone biosynthesis. nih.gov The inhibition of this pathway has been shown to suppress C. trachomatis infection.

A study investigating the effects of this compound pathway inhibitors on C. trachomatis-infected HeLa cells found that docosahexaenoic acid (DHA) significantly reduced the number and size of chlamydial inclusions, as well as the production of infectious progeny. nih.govduke.edu The addition of menaquinone-7 (B21479) (MK-7) nanoparticles was able to rescue the effect of DHA on the inclusion number, confirming that DHA's inhibitory action is on the this compound pathway. duke.eduduke.edu These findings highlight the potential of targeting this pathway for the development of novel anti-chlamydial therapies.

Effect of Docosahexaenoic Acid (DHA) on Chlamydia trachomatis Infection
ParameterEffect of DHA Treatment
Inclusion NumberReduced. nih.gov
Inclusion SizeReduced. nih.gov
Infectious ProgenyReduced. nih.gov

Campylobacter jejuni, a leading cause of bacterial gastroenteritis, is another pathogen that utilizes the this compound pathway for menaquinone biosynthesis. researchgate.net While the direct role of the this compound pathway in the pathogenesis of C. jejuni is an area of ongoing research, the essentiality of menaquinone for bacterial respiration suggests that this pathway is critical for the bacterium's survival and ability to cause disease. researchgate.net Menaquinone is a necessary component of the electron transport chain, which is vital for the energy metabolism of this microaerophilic pathogen. researchgate.net Therefore, inhibiting the this compound pathway in C. jejuni is a promising strategy for developing new treatments for campylobacteriosis.

The rise of multidrug-resistant (MDR) bacteria is a major global health threat. Targeting novel and essential bacterial pathways, such as the this compound pathway, is a critical strategy to combat antibiotic resistance. Since the this compound pathway is distinct from the classical menaquinone biosynthesis pathway and is absent in humans, its inhibitors are less likely to face pre-existing resistance mechanisms that affect many current antibiotics.

Pathogens like H. pylori are known to develop resistance to conventional antibiotics. nih.gov The World Health Organization has listed clarithromycin-resistant H. pylori as a high-priority pathogen for which new antibiotics are urgently needed. nih.gov Developing drugs that target the this compound pathway could provide a new line of defense against such MDR strains. By acting on a novel target, these inhibitors could be effective against bacteria that have acquired resistance to other classes of antibiotics.

Preservation of Commensal Microbiota

A significant advantage of targeting the this compound pathway for antimicrobial drug development lies in its potential to spare the beneficial commensal microbiota of the host. The this compound pathway is a less common route for menaquinone (vitamin K2) biosynthesis, utilized by a select group of bacteria, including several notable pathogens. In contrast, the majority of commensal bacteria, particularly those residing in the human gut such as Lactobacillus species, employ the well-established canonical pathway for menaquinone synthesis. oup.comresearchgate.netnih.gov

This clear metabolic distinction between pathogens and beneficial microbes presents a unique therapeutic window. Inhibitors designed to specifically target enzymes of the this compound pathway are expected to have a narrow spectrum of activity, selectively acting against the pathogens that rely on this pathway for survival. nih.gov Consequently, such inhibitors would likely have a minimal impact on the composition and function of the healthy gut flora, a crucial consideration in antimicrobial therapy due to the risks of dysbiosis and secondary infections associated with broad-spectrum antibiotics. nih.gov The absence of the this compound pathway in humans further enhances its appeal as a drug target, minimizing the potential for direct host toxicity. nih.gov

Identification and Development of this compound Pathway Inhibitors

The unique nature of the this compound pathway has spurred research into the discovery and design of specific inhibitors. These efforts have encompassed screening of natural products, rational design of synthetic molecules, and the development of mechanism-based inhibitors.

Natural Product Derived Inhibitors (e.g., Peptaibols)

Screening of microbial fermentation broths has proven to be a fruitful strategy for identifying natural products that inhibit the this compound pathway. Among the discovered inhibitors are peptaibols, a class of linear peptides rich in non-proteinogenic amino acids. oup.comresearchgate.netnih.gov Recently, four new peptaibols were isolated from the fungus Verruciconidia sp. FKI-8918 that demonstrated specific inhibition of this pathway. oup.comnih.gov

Other natural products identified as this compound pathway inhibitors include:

Tirandamycin : An antibiotic that has been shown to specifically inhibit the this compound pathway. oup.com

Aplasmomycin : Another natural product with inhibitory activity against this pathway. oup.com

Pulvomycin : Identified from Streptomyces sp. K18-0194 as a specific inhibitor. oup.comresearchgate.net

Siamycin I : A lasso peptide that targets the this compound pathway. oup.comresearchgate.net

The growth inhibition caused by these compounds in bacteria utilizing the this compound pathway can be reversed by the addition of menaquinone, confirming their specific mode of action. oup.com

Synthetic Inhibitors and Rational Drug Design (e.g., Docosahexaenoic Acid, Fluorinated Analogues)

Rational drug design and the screening of synthetic compounds have also yielded potent inhibitors of the this compound pathway. A notable example is docosahexaenoic acid (DHA) , a polyunsaturated fatty acid. nih.govduke.edu DHA has been shown to inhibit the growth of pathogens such as Chlamydia trachomatis by targeting its this compound pathway. nih.govduke.edu The inhibitory effect of DHA on C. trachomatis infection can be rescued by the supplementation of menaquinone-7 (MK-7), further validating the this compound pathway as its target. nih.gov

The use of fluorinated analogues represents a promising strategy in rational drug design. nih.gov Fluorine's unique properties, such as its high electronegativity and small size, can be leveraged to create potent and specific enzyme inhibitors. nih.gov By strategically incorporating fluorine atoms into substrate analogues, it is possible to design mechanism-based inhibitors or transition-state analogues that bind tightly to the active site of a target enzyme in the this compound pathway, leading to its inactivation. nih.gov

Mechanism-Based Inhibition Strategies

Mechanism-based inhibition aims to exploit the catalytic mechanism of a target enzyme to achieve irreversible or tightly-bound inhibition. A key example of this strategy applied to the this compound pathway is the development of transition-state analogues. BuT-DADMe-ImmA is a picomolar transition-state analogue inhibitor of 6-amino-6-deoxythis compound N-ribosylhydrolase (MqnB), a crucial enzyme in the this compound pathway of Helicobacter pylori. oup.comresearchgate.net This compound mimics the transition state of the enzymatic reaction, leading to very tight binding and potent inhibition. oup.com

Another mechanism-based approach involves the design of "suicide substrates," which are unreactive until processed by the target enzyme. The enzyme's catalytic action converts the substrate into a reactive species that then irreversibly inactivates the enzyme. The strategic placement of fluorine in a substrate analogue can facilitate this type of inhibition. nih.gov

Preclinical Evaluation of this compound Pathway Inhibition

The therapeutic potential of this compound pathway inhibitors has been investigated in preclinical studies, primarily focusing on their ability to inhibit bacterial growth and viability.

Inhibition of Bacterial Growth and Viability

Numerous studies have demonstrated that inhibition of the this compound pathway leads to a significant reduction in the growth and viability of pathogenic bacteria that rely on this pathway. For instance, inhibitors of this pathway have shown potent activity against H. pylori and C. trachomatis. researchgate.netnih.gov

The efficacy of these inhibitors is often quantified by their minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

InhibitorTarget OrganismReported MIC (µg/mL)Reference
Peptaibols (compounds 1-4)Bacillus halodurans C-1251 oup.com
TirandamycinBacillus halodurans C-1251 oup.com
AplasmomycinBacillus halodurans C-1250.04 oup.com
PulvomycinBacillus halodurans C-1250.2 oup.com
BuT-DADMe-ImmAHelicobacter pylori<0.008 researchgate.net

This table is for illustrative purposes and includes data from the provided search results. MIC values can vary depending on the specific bacterial strain and experimental conditions.

In a model of C. trachomatis infection, treatment with docosahexaenoic acid (DHA) resulted in a dose-dependent reduction in the number and size of chlamydial inclusions, as well as a decrease in the production of infectious progeny. nih.govduke.edu These findings from preclinical evaluations underscore the potential of this compound pathway inhibitors as a novel class of narrow-spectrum antibiotics. duke.edu

Reversal of Inhibitory Effects by Menaquinone Supplementation

The targeted inhibition of the this compound pathway has emerged as a promising strategy for the development of novel antimicrobial agents. A key method for validating that a compound specifically targets this pathway is to demonstrate that its inhibitory effects can be reversed by supplementing the growth medium with menaquinone (MK), the end product of the pathway. This rescue effect provides strong evidence that the compound's mechanism of action is indeed the disruption of menaquinone biosynthesis via the this compound pathway.

Research has demonstrated this principle in various bacteria that utilize the this compound pathway. For instance, in studies involving the obligate intracellular bacterium Chlamydia trachomatis, which relies on the this compound pathway for menaquinone biosynthesis, researchers have identified inhibitors that suppress its growth. nih.govduke.edubiorxiv.org

One such inhibitor is docosahexaenoic acid (DHA). nih.govduke.edu Treatment of C. trachomatis-infected HeLa cells with DHA was found to reduce the number and size of inclusions, as well as the production of infectious progeny. nih.govduke.edubiorxiv.org To confirm that DHA's antichlamydial activity was mediated through the inhibition of the this compound pathway, rescue experiments were performed. nih.gov Supplementation with menaquinone-7 (MK-7) nanoparticles was shown to reverse the inhibitory effect of DHA on the number of chlamydial inclusions. nih.govduke.edu This finding is consistent with the hypothesis that DHA targets the this compound pathway in this organism. nih.gov

Similar rescue experiments have been conducted in studies of Helicobacter pylori, another pathogen that utilizes the this compound pathway. nih.govresearchgate.net In initial investigations of DHA as a this compound pathway inhibitor, it was observed that while DHA alone disrupted the growth of H. pylori in broth cultures, this inhibition was rescued by the addition of menaquinone-4 (MK-4). nih.gov This result validated that the inhibitory action of DHA was directed at the this compound pathway. nih.gov

Furthermore, the growth-inhibitory effects of 5'-methylthiocoformycin (MTCF), an inhibitor of the aminothis compound deaminase (AFLDA) enzyme in H. pylori, could be partially restored by supplementation with this compound. nih.gov This suggests that the deamination of aminothis compound is a significant step for cell growth and that bypassing this inhibited step can alleviate the inhibitory effect. nih.gov

These findings underscore the utility of menaquinone supplementation as a critical experimental tool to validate the mechanism of action of potential inhibitors of the this compound pathway. The ability to rescue bacterial growth by providing the downstream product of the pathway confirms the specificity of the inhibitor and reinforces the potential of the this compound pathway as a selective therapeutic target.

Evolutionary and Phylogenetic Analysis of the Futalosine Pathway

Distribution of the Futalosine Pathway Across Prokaryotic Phyla

The this compound pathway for menaquinone biosynthesis exhibits a wide and diverse distribution across the prokaryotic domains of Bacteria and Archaea. While the classical menaquinone pathway is present in a larger percentage of sequenced prokaryotic genomes (approximately 32.1%), the this compound pathway is found across a broader taxonomic range. scienceopen.comnih.gov Analysis of numerous prokaryotic genomes has revealed the presence of the this compound pathway in 18 out of 31 phyla examined. scienceopen.comnih.gov

In the domain Archaea, the this compound pathway has been identified in species belonging to the phyla Crenarchaeota, Euryarchaeota, and Thaumarchaeota. In contrast, the classical pathway is notably restricted within Archaea, primarily found in the family Halobacteriaceae within the Euryarchaeota. This distribution pattern suggests a more ancient origin for the this compound pathway within this domain.

Within the domain Bacteria, the this compound pathway is also widespread and is found in various phyla. Notably, it is the exclusive pathway for menaquinone biosynthesis in several pathogenic bacteria, including Helicobacter pylori and Campylobacter jejuni. researchgate.net The presence of the pathway in both early-branching bacterial and archaeal lineages underscores its significant role in prokaryotic biology. nih.gov An interesting and rare exception is Stackebrandtia nassauensis, which possesses the genetic capacity for both the classical and the this compound pathways. scienceopen.com

Table 1: Comparative Distribution of Menaquinone Biosynthesis Pathways
PathwayApproximate Presence in Sequenced Prokaryotic GenomesTaxonomic Breadth (Phyla)Presence in ArchaeaPresence in Bacteria
This compound Pathway~13.2%18 of 31Widespread (e.g., Crenarchaeota, Euryarchaeota)Widespread
Classical Menaquinone Pathway~32.1%Narrower than this compound PathwayRestricted (e.g., Halobacteriaceae)Widespread

Comparative Genomics and Gene Cluster Organization of Mqn Genes

The this compound pathway is catalyzed by a set of enzymes encoded by the mqn genes. The core reactions involve four key enzymes: MqnA, MqnB, MqnC, and MqnD. scienceopen.com Comparative genomic analyses have revealed interesting patterns in the organization of these genes across different prokaryotic genomes.

Contrary to the often-clustered nature of biosynthetic pathway genes in prokaryotes, the mqn genes are, in the majority of microorganisms, scattered throughout the genome. nih.gov This scattered arrangement suggests that the components of the pathway may be subject to different regulatory controls or have been acquired and integrated into genomes through complex evolutionary events.

However, clustered arrangements of mqn genes do exist, representing notable exceptions. For instance, in the thermophilic actinobacterium Acidothermus cellulolyticus, the mqn genes are organized into clusters. nih.gov One such cluster contains the genes Acel_0105 and Acel_0106, which encode orthologs of MqnC and MqnB, respectively. nih.gov This clustering can also include other genes related to menaquinone biosynthesis, such as those involved in the prenylation and methylation steps, suggesting a coordinated regulation and potential for horizontal transfer as a functional unit. nih.gov The presence of both scattered and clustered arrangements indicates a dynamic evolution of the genomic architecture of the this compound pathway.

Evolutionary Relationship with the Classical Menaquinone Biosynthesis Pathway

Phylogenetic and distribution data strongly suggest that the this compound pathway is evolutionarily more ancient than the classical menaquinone biosynthesis pathway.

The broad taxonomic distribution of the this compound pathway, particularly its presence in deeply branching phyla of both Bacteria and Archaea, supports the hypothesis that it was the ancestral mechanism for menaquinone biosynthesis. nih.gov The most parsimonious explanation for its distribution is that the last common ancestor of prokaryotes utilized the this compound pathway to synthesize the naphthoate moiety of menaquinone. nih.gov Subsequently, the classical pathway evolved in certain bacterial lineages and spread, in part, through horizontal gene transfer. nih.gov This view is further supported by phylogenomic analyses of the enzymes involved in the isoprenoid side chain synthesis, which suggest that the mevalonate (B85504) (MVA) pathway, which produces the precursors for the side chain, was also an ancestral metabolic route. scienceopen.comnih.gov

Evidence for horizontal gene transfer (HGT) is a key element in understanding the evolutionary relationship between the two pathways. Phylogenetic analyses of the enzymes of the classical menaquinone pathway reveal that the genes found in archaea were likely acquired from bacterial donors through an ancient HGT event. nih.gov The limited presence of the classical pathway to specific archaeal groups like the haloarchaea, surrounded by archaeal lineages that either use the this compound pathway or lack menaquinone altogether, is strong evidence against vertical inheritance and in favor of HGT. nih.gov The clustering of pathway genes, as seen in some organisms, can facilitate such transfers, allowing for the acquisition of a complete metabolic function in a single event. nih.gov

Correlation of Pathway Presence with Microbial Oxygen Requirements and Habitat

A strong correlation exists between the menaquinone biosynthesis pathway an organism possesses and its typical oxygen requirements and habitat. The classical pathway is predominantly found in aerobic or facultatively anaerobic prokaryotes. nih.gov Organisms that utilize ubiquinone, another respiratory quinone, also tend to be aerobic or facultatively aerobic. scienceopen.com

In stark contrast, the this compound pathway is associated with a much more diverse range of oxygen requirements. scienceopen.comnih.gov While it is found in aerobic and facultatively anaerobic microbes, a significant proportion of organisms possessing this pathway are anaerobic (approximately 27.3%) or microaerophilic. scienceopen.comnih.gov This suggests that the this compound pathway is particularly well-suited for life in low-oxygen or anoxic environments. The more negative midpoint potential of menaquinones makes them efficient electron carriers under anaerobic conditions, and the this compound pathway appears to be the primary route for their synthesis in the majority of anaerobic prokaryotes. scienceopen.com

Table 2: Oxygen Requirements of Prokaryotes with Different Quinone Biosynthesis Pathways
PathwayAerobicFacultatively AerobicAnaerobicMicroaerophilic
This compound Pathway34.9%7.6%27.3%12.8%
Classical Menaquinone Pathway73.8% (combined aerobic and facultatively aerobic)8.9% (combined anaerobic and microaerophilic)

Note: Percentages are derived from analyses of prokaryotic genomes and reflect the proportion of organisms with a given pathway that fall into each oxygen requirement category. scienceopen.com

Advanced Research Methodologies and Analytical Techniques in Futalosine Studies

Genetic Manipulation and Mutant Strain Analysis

Genetic manipulation of microorganisms that utilize the futalosine pathway is a cornerstone of in vivo functional analysis. By creating and analyzing mutant strains, researchers can deduce the roles of specific genes and their corresponding enzymes in the biosynthesis of this compound and downstream menaquinone.

Gene knockout and disruption are powerful techniques used to investigate the function of specific genes within the this compound pathway. This approach involves the targeted inactivation or deletion of a gene to observe the resulting phenotypic changes in the organism. For instance, in studies of organisms that utilize this pathway, the targeted deletion of a gene suspected to be involved, such as an mqn gene, can be performed. If the resulting mutant strain is unable to produce menaquinone or accumulates a specific intermediate, it provides strong evidence for the gene's role in the pathway.

A common strategy for gene knockout is the use of CRISPR/Cas9 technology, which allows for precise and efficient targeted gene deletion. nih.gov This method can be employed to create large chromosomal deletions, ensuring a complete knockout of the target gene's function. nih.gov The resulting knockout strains are then cultured and their metabolic products analyzed. For example, a knockout of a gene encoding an enzyme in the this compound pathway would be expected to show a decreased level of menaquinone-6 in cellular extracts when analyzed by techniques such as liquid chromatography-mass spectrometry (LC-MS). nih.gov

Genetic complementation is a classic genetic technique used to determine if mutations are in the same or different genes and to confirm the function of a cloned gene. In the context of the this compound pathway, if a mutant strain is unable to synthesize menaquinone due to a knockout in a specific mqn gene, introducing a functional copy of that gene (often on a plasmid) should restore the wild-type phenotype, i.e., the ability to produce menaquinone. This "rescue" of the mutant phenotype confirms that the observed defect was indeed caused by the inactivation of that specific gene.

This technique is crucial for validating the findings of gene knockout studies and for definitively linking a gene to a specific enzymatic step in the this compound pathway. The process involves transforming the mutant strain with a vector carrying the wild-type gene and then assessing the restoration of menaquinone biosynthesis. youtube.com

Recombinant Enzyme Expression, Purification, and Functional Characterization

To study the specific biochemical properties of the enzymes in the this compound pathway, they are often produced in large quantities using recombinant DNA technology. This involves cloning the gene encoding the enzyme of interest into an expression vector, which is then introduced into a suitable host organism, typically Escherichia coli. brieflands.comresearchgate.net

The host organism is then cultured under conditions that induce the expression of the recombinant protein. Following expression, the cells are harvested, and the target enzyme is purified from the cell lysate using various chromatographic techniques. A common method is affinity chromatography, where a tag (such as a polyhistidine-tag) is fused to the recombinant protein, allowing it to bind specifically to a resin, thereby separating it from other cellular proteins. brieflands.com The purified enzyme can then be used for functional characterization. For example, the recombinant jhp0252 from Helicobacter pylori was expressed and characterized as an aminothis compound deaminase (HpAFLDA). nih.gov

Enzymatic Assays and Kinetic Analysis (e.g., K_m, k_cat values)

Once a pure, active enzyme from the this compound pathway is obtained, its catalytic activity can be characterized through enzymatic assays. lsuhsc.edutipbiosystems.com These assays measure the rate of the reaction catalyzed by the enzyme by monitoring the disappearance of the substrate or the appearance of the product over time. nih.gov Spectrophotometric or high-performance liquid chromatography (HPLC)-based methods are commonly employed for this purpose.

Kinetic analysis is then performed to determine key parameters that describe the enzyme's efficiency and substrate affinity. nih.gov These include the Michaelis constant (K_m), which is the substrate concentration at which the reaction rate is half of the maximum velocity (V_max), and the catalytic constant (k_cat), which represents the turnover number of the enzyme (the number of substrate molecules converted to product per enzyme molecule per unit time). The ratio of k_cat/K_m is a measure of the enzyme's catalytic efficiency. For example, the k_cat/K_m value for HpAFLDA with aminothis compound as the substrate was determined to be 6.8 × 10^4 M⁻¹ s⁻¹, which is significantly higher than for other substrates like adenosine (B11128), indicating its specificity for aminothis compound. nih.gov

EnzymeSubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Organism
HpAFLDAAminothis compound1.30.0886.8 x 10⁴Helicobacter pylori
HpAFLDAAdenosine1300.342.6 x 10³Helicobacter pylori

This table presents kinetic data for the enzyme HpAFLDA, illustrating its substrate specificity.

Structural Biology Approaches for Mqn Enzymes

Understanding the three-dimensional structure of the enzymes in the this compound pathway (Mqn enzymes) is crucial for elucidating their catalytic mechanisms and for designing potential inhibitors. nih.gov

X-ray crystallography is a powerful technique used to determine the atomic and molecular structure of a crystal, in this case, crystals of Mqn enzymes. springernature.com The process involves crystallizing the purified enzyme, which can be a challenging step. Once suitable crystals are obtained, they are exposed to a beam of X-rays. The diffraction pattern of the X-rays by the crystal is recorded and analyzed to generate an electron density map, from which the three-dimensional structure of the enzyme can be built. researchgate.net

This technique has been successfully applied to enzymes of the this compound pathway. For instance, the crystal structures of the Thermus thermophilus enzymes TtMTAN and TtMqnB have been determined both in the absence and presence of substrates or their analogs. esrf.fr These structures provide detailed insights into the active sites of the enzymes, how they bind their substrates, and the key amino acid residues involved in catalysis. esrf.fr Such structural information is invaluable for understanding the molecular basis of enzyme function and for guiding further research, such as site-directed mutagenesis studies to probe the roles of specific residues.

Understanding Enzyme-Substrate and Enzyme-Inhibitor Interactions

The study of enzyme-substrate and enzyme-inhibitor interactions is fundamental to understanding the catalytic mechanisms of the this compound pathway and for the development of targeted antimicrobial agents. A variety of inhibitors have been identified that target different enzymes within this pathway.

Kinetic studies have been crucial in characterizing the enzymes of the this compound pathway. For instance, the this compound hydrolase (MqnB) from Thermus thermophilus, which catalyzes the hydrolysis of this compound to dehypoxanthinyl this compound (DHFL) and hypoxanthine (B114508), has been characterized in detail. The enzyme exhibits typical Michaelis-Menten kinetics with a specific affinity for its substrate, this compound. Other structurally related nucleotides and nucleosides are not accepted by the enzyme. Hypoxanthine, one of the products of the reaction, acts as a slight inhibitor. esrf.fr

Several compounds have been identified as inhibitors of the this compound pathway through both forward and reverse chemical genetic approaches. These include the polyunsaturated fatty acid docosahexaenoic acid (DHA), the lasso peptide siamycin I, 12-methyltetradecanoic acid, and the immucillin analogue BuT-DADMe-ImmA. nih.gov While the precise molecular targets for some of these inhibitors are still under investigation, hypotheses have been formulated based on structural similarities to pathway substrates. For example, DHA is thought to inhibit the membrane-bound prenyltransferase, MqnP, due to its resemblance to the polyisoprene pyrophosphate substrate. nih.gov BuT-DADMe-ImmA, a transition state analogue of 5′-methylthioadenosine nucleosidase (MTAN), has been shown to inhibit MqnB. nih.gov

The interactions between these enzymes and their inhibitors have been further illuminated by structural biology. Crystal structures of this compound pathway enzymes, both in their apo form and in complex with substrates or inhibitors, have provided atomic-level insights into their binding modes. For example, the crystal structures of Thermus thermophilus MqnB and its paralog MTAN have been solved in the presence and absence of substrates and their analogues. esrf.fr These studies have revealed significant conformational changes upon ligand binding and have highlighted different catalytic mechanisms for nucleoside hydrolysis between the two enzymes. esrf.fr Such detailed structural information is invaluable for the rational design of more potent and specific inhibitors targeting the this compound pathway.

Table 1: Kinetic Parameters and Inhibitors of this compound Pathway Enzymes | Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Inhibitor | Ki (mM) | Hypothesized Target | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | this compound Hydrolase (MqnB) | Thermus thermophilus | this compound | 154.0 ± 5.3 | 1.02 | Hypoxanthine | 1.1 | MqnB | | 5'-Methylthioadenosine Nucleosidase (MTAN) | Helicobacter pylori | Aminothis compound | - | - | BuT-DADMe-ImmA | - | MqnB | | Putative Prenyltransferase | Chlamydia trachomatis | - | - | - | Docosahexaenoic Acid (DHA) | - | MqnP | | Putative Prenyltransferase | Chlamydia trachomatis | - | - | Siamycin I | - | MqnP |

Data compiled from available research literature. esrf.frnih.gov The '-' indicates that specific data was not available in the cited sources.

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation of novel compounds like this compound and for monitoring the biochemical reactions in which they participate. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and UV-Visible Spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise chemical structure of organic molecules, including complex natural products like this compound. Through various one-dimensional (1D) and two-dimensional (2D) NMR experiments, it is possible to map the connectivity of atoms within a molecule and to define its stereochemistry.

In the study of the this compound pathway, NMR has been employed in conjunction with isotope labeling to investigate the regioselectivity of enzymatic reactions. For instance, by feeding organisms with isotopically labeled substrates (e.g., using 13C), researchers can trace the fate of specific atoms through the biosynthetic pathway. tamu.edu Subsequent NMR analysis of the purified intermediates and final products reveals the positions of the isotopic labels, thereby providing crucial information about the reaction mechanisms, such as the intrinsic regioselectivity of the prenylation step catalyzed by MqnP. tamu.edu

While detailed, publicly available 1D and 2D NMR spectral data specifically for this compound are not extensively documented in foundational literature, the general approach for its structural elucidation would involve a standard suite of NMR experiments. This includes 1H NMR to identify the types and connectivity of protons, 13C NMR to determine the carbon skeleton, and 2D experiments like COSY (Correlation Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to link protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to probe longer-range carbon-proton connectivities. These combined data would allow for the unambiguous assignment of the this compound structure.

Mass Spectrometry (MS) for Metabolite Identification and Pathway Tracing

Mass Spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for identifying and quantifying metabolites in complex biological mixtures.

In the context of the this compound pathway, LC-tandem mass spectrometry (LC-MS/MS) has been instrumental in confirming the pathway's activity in various organisms. A key application has been the identification of menaquinone-7 (B21479) (MK-7), a downstream product of the pathway, in extracts from Chlamydia trachomatis. nih.gov In these studies, researchers look for the specific mass-to-charge ratio (m/z) of the target molecule. For MK-7, the protonated molecule [M+H]+ is observed at an m/z of 649.4. nih.gov Further confirmation is obtained through MS/MS, where the parent ion is fragmented, and the resulting daughter ions are analyzed. The fragmentation of the m/z 649.4 ion to a characteristic fragment at m/z 187.0 provides strong evidence for the presence of MK-7. nih.gov The mass spectrum for the chlamydial extract also revealed the [M+NH4]+ adduct ion for MK-7. nih.gov This approach of tracing downstream products confirms that the this compound pathway is functional within the organism. Similar MS-based strategies can be applied to identify this compound itself and other pathway intermediates, provided their mass spectral properties are known or can be predicted.

UV-Visible Spectroscopy for Reaction Monitoring and Compound Analysis

UV-Visible (UV-Vis) spectroscopy is a versatile and widely used technique in biochemistry for monitoring enzyme-catalyzed reactions in real-time. The method relies on the principle that many organic molecules, particularly those with conjugated systems or aromatic rings, absorb light in the UV-Vis range. As a substrate is converted to a product, the absorbance spectrum of the reaction mixture may change, and this change can be monitored over time to determine the reaction rate.

This compound, being a nucleoside derivative containing a purine (B94841) base (hypoxanthine), possesses a chromophore that absorbs UV light. The enzymatic conversion of this compound to DHFL and hypoxanthine by this compound hydrolase (MqnB) involves the cleavage of a glycosidic bond, which alters the electronic environment of the purine. This change can lead to a shift in the wavelength of maximum absorbance (λmax) or a change in the molar absorptivity, providing a means to monitor the reaction.

A common application of UV-Vis spectroscopy is in discontinuous enzyme assays. nih.gov In such an assay for MqnB, the reaction would be initiated, and at various time points, aliquots would be taken and quenched. The concentration of the substrate remaining or the product formed would then be determined by measuring the absorbance at a specific wavelength where the substrate and product have different absorption characteristics. By plotting the change in concentration over time, the initial reaction velocity can be calculated. This technique is particularly useful for determining kinetic parameters like Km and Vmax and for assessing the effect of inhibitors on enzyme activity. nih.gov

Chromatographic Separation and Purification Methodologies

Chromatography is a cornerstone of biochemical research, enabling the separation, identification, and purification of individual compounds from complex mixtures. High-Performance Liquid Chromatography (HPLC) is a particularly powerful and versatile chromatographic technique that has been applied to the study of the this compound pathway.

High-Performance Liquid Chromatography (HPLC): Preparative and Analytical Applications

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used for both the analysis (analytical HPLC) and purification (preparative HPLC) of compounds. In analytical HPLC, small amounts of a sample are injected onto a column to identify and quantify its components. Preparative HPLC, on the other hand, uses larger columns and sample loads to isolate significant quantities of a pure compound for further studies, such as structural elucidation by NMR.

In the study of the this compound pathway, HPLC is essential for analyzing the products of enzymatic reactions and for purifying intermediates. For example, the reaction catalyzed by MqnB, where aminothis compound or this compound is converted to DHFL, can be monitored by HPLC. The substrate and product will typically have different retention times on a reversed-phase column (e.g., a C18 column) due to differences in their polarity. By separating the reaction mixture at different time points, the disappearance of the substrate peak and the appearance of the product peak can be quantified to determine the reaction progress.

While specific, detailed HPLC methods for this compound are not always published in full, methods for separating similar nucleoside and xanthine (B1682287) derivatives are well-established and provide a framework. A typical analytical method would involve a reversed-phase C18 column with a mobile phase consisting of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like methanol (B129727) or acetonitrile. researchgate.netcellulosechemtechnol.ro The separation is achieved by a gradient elution, where the proportion of the organic solvent is increased over time. Detection is commonly performed using a UV detector set at a wavelength where the compounds of interest absorb strongly. For preparative applications, the same principles apply, but on a larger scale, to isolate pure this compound or its metabolites for subsequent characterization.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid, inexpensive, and sensitive technique for monitoring the progress of chemical and enzymatic reactions within this compound studies. researchgate.net This chromatographic method is used to separate components in a mixture, allowing researchers to qualitatively observe the conversion of substrates to products over time. researchgate.netopenaccessjournals.com

In a typical application, small aliquots of a reaction mixture are spotted onto a TLC plate at various time intervals. The plate, coated with an adsorbent material like silica (B1680970) gel, is then placed in a developing chamber with a suitable solvent system. openaccessjournals.com The solvent moves up the plate by capillary action, separating the compounds based on their differential partitioning between the stationary phase (the adsorbent) and the mobile phase (the solvent). openaccessjournals.com

For instance, in a reaction involving an enzyme from the this compound pathway, TLC can track the disappearance of a substrate spot and the appearance of a new product spot. The relative positions of the spots, known as the Retention factor (Rf value), help in identifying the compounds. researchgate.net After development, the plate is dried and visualized, often by spraying with a staining reagent that reacts with the compounds to make them visible, sometimes under ultraviolet light. nih.govnih.gov This allows for a real-time assessment of reaction completion or the formation of intermediates. researchgate.netthieme.de

Table 1: Hypothetical TLC Monitoring of an Enzymatic Reaction in the this compound Pathway

Time Point Substrate (e.g., Chorismate) Intensity Product (e.g., this compound) Intensity Rf Value (Substrate) Rf Value (Product)
0 min +++ - 0.75 0.40
30 min ++ + 0.75 0.40
60 min + ++ 0.75 0.40
120 min - +++ 0.75 0.40

Intensity is a qualitative measure of spot size and color depth, from high (+++) to non-detectable (-).

Isotopic Labeling Studies for Biosynthetic Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors and unravel the step-by-step construction of complex molecules like this compound. nih.govresearchgate.net This method involves feeding an organism with a substrate enriched with a stable isotope, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), and then tracking the incorporation of these "heavy" atoms into the final product and its intermediates. nih.govyoutube.com

To elucidate the this compound pathway, researchers can culture bacteria known to utilize this pathway (e.g., Streptomyces coelicolor or Helicobacter pylori) in a medium containing an isotopically labeled precursor, such as ¹³C-labeled chorismate. researchgate.net As the bacteria metabolize the labeled precursor, the isotopic labels are incorporated into the downstream products of the pathway.

Following incubation, the metabolites are extracted and analyzed using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. Mass spectrometry can detect the mass shift in this compound and its intermediates caused by the incorporation of ¹³C atoms, thereby confirming their precursor-product relationship. nih.gov This approach provides definitive evidence for the connections between metabolites in the biosynthetic network and helps identify previously unknown intermediates. nih.gov

Table 2: Expected Mass Shifts in this compound Intermediates from a ¹³C-Labeled Precursor

Compound Unlabeled Mass (Da) Precursor Expected Mass Shift (Da)
Chorismate 226 N/A N/A
This compound 357 U-13C10-Chorismate +10
6-amino-6-deoxythis compound 341 U-13C10-Chorismate +10
Menaquinone Variable U-13C10-Chorismate +10 (in the ring structure derived from chorismate)

Masses are approximate and for illustrative purposes. The actual mass shift depends on the number of labeled atoms incorporated.

Bioinformatic and Computational Approaches

Bioinformatic and computational tools are indispensable for studying the this compound pathway, from identifying the genes involved to designing specific inhibitors.

Phylogenetic analysis is used to study the evolutionary history and relationships of the enzymes (Mqn family) involved in the this compound pathway. nih.gov By comparing the amino acid sequences of Mqn enzyme homologs from different organisms, scientists can infer their shared ancestry. wikipedia.org This analysis begins with a sequence alignment to identify conserved regions, followed by the construction of a phylogenetic tree that visually represents the evolutionary divergence. youtube.com

This "phylogenomic" approach helps in predicting the function of newly discovered genes. wayne.edu If a protein of unknown function clusters with known Mqn enzymes on a phylogenetic tree, it is a strong indication that it also functions in the this compound pathway. researchgate.net This analysis can reveal patterns of gene duplication and divergence, providing insights into how this metabolic pathway has evolved across different bacterial species. nih.govwayne.edu

Genomic and protein databases are critical resources for this compound research. The Kyoto Encyclopedia of Genes and Genomes (KEGG) is a widely used database that contains information on molecular pathways, including the this compound pathway (also known as the menaquinone biosynthesis IV pathway). nih.govnih.gov Researchers can use KEGG to identify the complete set of enzymes (defined by KEGG Orthology, or KO numbers) required for the pathway and to see which organisms possess these genes. nih.govnih.gov

UniProt provides comprehensive protein sequence and functional information, while the SEED database allows for the annotation of genes and the reconstruction of metabolic pathways in newly sequenced genomes. By searching these databases for sequences homologous to known Mqn enzymes, researchers can quickly identify the presence of the this compound pathway in a given bacterium and annotate the corresponding genes.

Table 3: Example of this compound Pathway Enzyme Information in a Genomic Database

Enzyme Name Gene Name (example) KEGG Orthology (KO) ID Function
This compound hydrolase mqnB K09831 Hydrolyzes this compound to 6-amino-6-deoxythis compound and adenine (B156593)
dehypoxanthinyl this compound synthase mqnC K09832 Catalyzes the formation of dehypoxanthinyl this compound
5'-Methylthioadenosine/S-adenosylhomocysteine nucleosidase mtnN (mqnD) K01540 Cleaves 6-amino-6-deoxythis compound

Computational techniques such as molecular modeling and docking are central to the rational design of inhibitors targeting enzymes in the this compound pathway. nih.govnih.gov The process begins with a three-dimensional (3D) structural model of a target enzyme, which can be obtained through experimental methods like X-ray crystallography or predicted using homology modeling.

With a 3D structure, researchers can perform virtual screening, a process where large libraries of small molecules are computationally docked into the enzyme's active site. plos.org Docking algorithms predict the preferred binding orientation of a molecule and estimate its binding affinity, typically represented as a docking score. mdpi.commdpi.com Molecules with high predicted affinity are identified as potential inhibitors. plos.org Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the enzyme-inhibitor complex and analyze the detailed molecular interactions, such as hydrogen bonds, that are critical for binding. nih.govnih.gov

Table 4: Illustrative Molecular Docking Results for Hypothetical Inhibitors of an Mqn Enzyme

Compound ID Binding Energy (kcal/mol) Key Interacting Residues Predicted Interaction Type
Inhibitor_A -9.8 Met477, Thr474 Hydrogen Bond
Inhibitor_B -8.5 Arg525, Leu408 Hydrogen Bond, Hydrophobic
Inhibitor_C -7.2 Phe420 Hydrophobic

Data is hypothetical and based on common outputs from docking studies. nih.govplos.org

Cell-Based Assays for Evaluating Antimicrobial Activity

Once potential inhibitors of the this compound pathway are identified, their effectiveness as antimicrobial agents is tested using cell-based assays. amanote.com These assays evaluate the ability of a compound to inhibit bacterial growth in a cellular context.

A notable example involves testing inhibitors against Chlamydia trachomatis, an intracellular bacterium that relies on the this compound pathway. nih.gov In this type of assay, human cells (such as HeLa cells) are infected with C. trachomatis and then treated with the potential inhibitor. nih.govresearchgate.net The antimicrobial effect is quantified by measuring the impact on the bacterium's life cycle. For instance, an immunofluorescence-based assay can be used to count the number and measure the size of chlamydial inclusions (the structures where the bacteria replicate inside the host cell). nih.govresearchgate.net A significant reduction in the number or size of these inclusions indicates that the compound is successfully inhibiting a crucial bacterial process, such as menaquinone biosynthesis via the this compound pathway. nih.gov

Table 5: Results from a Cell-Based Assay for a this compound Pathway Inhibitor

Treatment Group Inhibitor Concentration Average Inclusion Number per Cell Average Inclusion Size (µm²)
Control (No Inhibitor) 0 µM 1.2 150
Docosahexaenoic acid (DHA) 50 µM 0.8 105
Docosahexaenoic acid (DHA) 100 µM 0.4 60

Data is representative of findings from studies on this compound pathway inhibitors against Chlamydia trachomatis. nih.gov

Table 6: List of Compounds Mentioned

Compound Name
5'-Methylthioadenosine
6-amino-6-deoxythis compound
Adenine
Azithromycin
Boromycin
BuT-DADMe-ImmA
Chorismate
Dehypoxanthinyl this compound
Docosahexaenoic acid (DHA)
Doxycycline
Fumonisin B1
Fumonisin B2
This compound
Menaquinone (Vitamin K2)
Menaquinone-7 (MK-7)
N-acetylglucosamine
N-acetylglucosamine-1-phosphate
Peptaibols
S-adenosylhomocysteine

Immunofluorescence-Based Assays for Intracellular Pathogens

Immunofluorescence-based assays are powerful tools for visualizing and quantifying the effects of chemical compounds on intracellular pathogens. In the study of the this compound pathway, these assays have been pivotal in assessing the impact of pathway inhibitors on bacteria that reside within host cells, such as Chlamydia trachomatis. nih.govbiorxiv.orgresearchgate.net

This technique typically involves infecting a monolayer of host cells, for example, HeLa cells, with the pathogen. The infected cells are then treated with potential inhibitors of the this compound pathway. After an incubation period that allows for pathogen replication and the formation of characteristic intracellular structures (known as inclusions in the case of Chlamydia), the cells are fixed, permeabilized, and stained. nih.gov Specific antibodies targeting pathogenic proteins are used for detection, often in conjunction with a DNA stain to visualize both the pathogen and the host cell nucleus.

High-content screening platforms, such as the CellInsight CX5, can then be used to automate the image acquisition and analysis process. nih.gov This automated approach allows for the unbiased quantification of several key metrics of infection, including the number of inclusions, the size of these inclusions, and the number of infectious progeny produced. nih.govresearchgate.net

One significant application of this methodology was the identification of docosahexaenoic acid (DHA) as an inhibitor of the chlamydial this compound pathway. nih.gov Treatment of C. trachomatis-infected HeLa cells with DHA resulted in a dose-dependent reduction in chlamydial inclusions. nih.gov To confirm that this effect was due to the inhibition of the this compound pathway, rescue experiments were performed. Co-treatment with menaquinone-7 (MK-7), the downstream product of the pathway, successfully reversed the inhibitory effects of DHA on inclusion formation, validating the pathway as the target. nih.govduke.edu

Table 1: Effect of this compound Pathway Inhibitor (DHA) on C. trachomatis Infection

Treatment Concentration (µM)Inclusion Number (% of Control)Inclusion Size (% of Control)Infectious Progeny (% of Control)
0 (Vehicle Control)100%100%100%
12517.0%59.4%0.58%

Data derived from studies on C. trachomatis-infected HeLa cells treated with docosahexaenoic acid (DHA). The results demonstrate a significant reduction in all measured aspects of chlamydial infection. nih.gov

Bacterial Growth Inhibition and Viability Assays

Bacterial growth inhibition and viability assays are fundamental techniques in the discovery of new antimicrobial agents. In the context of this compound, these assays are used to screen for and characterize compounds that specifically inhibit the this compound pathway, which is essential for menaquinone biosynthesis in certain bacteria. nih.govresearchgate.net This pathway is an attractive target for developing narrow-spectrum antibiotics because it is absent in humans and many beneficial gut bacteria. nih.govasm.org

Growth inhibition is often quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a compound that prevents visible growth of a bacterium. These assays are critical for identifying potent inhibitors. For instance, specific inhibitors have been sought for pathogens like Helicobacter pylori, a bacterium that relies on the this compound pathway and is a known cause of stomach cancer. nih.govresearchgate.net

A crucial complementary technique is the cell viability assay, which is used to assess the cytotoxicity of the inhibitory compounds against host cells. This is particularly important when targeting intracellular pathogens, as the ideal therapeutic agent should eliminate the pathogen without harming the host. The MTT assay is a common method used for this purpose. nih.gov It measures the metabolic activity of cells, which correlates with cell viability. In this compound inhibitor studies, researchers confirmed that compounds like DHA did not significantly reduce the viability of host HeLa cells at concentrations that were effective against C. trachomatis, indicating that the compound's primary effect was on the bacterial pathway and not general host cell toxicity. nih.gov

Table 2: Host Cell Viability after Treatment with this compound Pathway Inhibitor

Inhibitor Concentration (µM)Host Cell Viability (% of Control)
0100%
50>85%
100>85%
200>85%

This table illustrates the results from an MTT cell viability assay on HeLa cells treated with docosahexaenoic acid (DHA). The data shows that the inhibitor has minimal cytotoxic effects on the host cells at concentrations effective against C. trachomatis. nih.gov

These combined assay strategies—bacterial growth inhibition to determine antimicrobial efficacy and host cell viability to assess safety—are essential for the preclinical evaluation of potential antibiotics targeting the this compound pathway.

Future Directions and Emerging Research Avenues

Comprehensive Elucidation of Remaining Uncharacterized Enzymatic Steps

The futalosine pathway, while broadly outlined, still harbors enzymatic steps that are not fully characterized. nih.govnih.govnih.gov A primary focus of future research will be the complete biochemical and structural elucidation of each enzyme involved in the conversion of chorismate to menaquinone.

A notable area of investigation is the early steps of the pathway, which exhibit diversity across different bacterial species. nih.govresearchgate.net For instance, in Thermus thermophilus, this compound is directly formed and then converted to dehypoxanthinyl this compound (DHFL). nih.gov In contrast, organisms like Acidothermus cellulolyticus, Streptomyces coelicolor, and Helicobacter pylori synthesize aminodeoxythis compound (AFL) as an intermediate. nih.gov In the former two, AFL is then converted to this compound before forming DHFL, whereas in H. pylori, AFL is directly converted to DHFL. nih.gov Understanding the specific enzymes and mechanisms responsible for these variations is crucial for a comprehensive understanding of the pathway's adaptability and evolution.

Furthermore, the later steps in the pathway, including prenylation, methylation, and decarboxylation events leading to the final menaquinone structure, require more detailed investigation. nih.govscienceopen.com While the genes mqnABCD have been identified as encoding core enzymes in the pathway, other yet-to-be-identified enzymes may play crucial roles. nih.govnih.govresearchgate.netscienceopen.com

Key Research Questions:

What are the precise catalytic mechanisms of each enzyme in the this compound pathway?

What are the three-dimensional structures of these enzymes, and how do they relate to their function?

What is the full spectrum of enzymatic diversity in the this compound pathway across different bacterial species?

Are there additional, currently unknown, enzymes or cofactors involved in the pathway?

Development of Highly Potent and Specific this compound Pathway Inhibitors

The absence of the this compound pathway in humans and most commensal gut bacteria makes it an attractive target for the development of narrow-spectrum antibiotics against pathogens that rely on this pathway for survival. duke.edunih.gov These pathogens include Helicobacter pylori, a major cause of stomach ulcers and gastric cancer, and Chlamydia trachomatis, a leading cause of sexually transmitted infections. nih.govduke.edunih.gov

Initial research has already identified promising inhibitors. For example, docosahexaenoic acid (DHA) has been shown to inhibit the this compound pathway and suppress Chlamydia trachomatis infection. duke.edunih.gov Supplementation with menaquinone-7 (B21479) (MK-7) nanoparticles rescued the inhibitory effect of DHA, confirming that the this compound pathway was the target. duke.edunih.gov

Another promising class of inhibitors is the peptaibols, which have been identified as specific inhibitors of the this compound pathway. The growth inhibition caused by these compounds was reversed by the addition of menaquinone, indicating their specificity.

Future efforts will focus on discovering and designing more potent and specific inhibitors. High-throughput screening of chemical libraries and natural product extracts will be instrumental in identifying novel inhibitor scaffolds.

Rational Drug Design Based on Structural and Mechanistic Insights

As the three-dimensional structures and catalytic mechanisms of the this compound pathway enzymes are elucidated, opportunities for rational drug design will expand significantly. Structure-based drug design will enable the in-silico screening and design of small molecules that can specifically bind to the active sites or allosteric sites of these enzymes, leading to their inhibition.

The diversity in the early enzymatic steps of the this compound pathway between different pathogens presents a unique opportunity for developing highly specific therapeutics. For example, the direct conversion of AFL to DHFL by the MqnB enzyme in H. pylori is a distinct step that could be targeted for the development of drugs specific to this pathogen, minimizing off-target effects on other bacteria. nih.gov

Key Strategies for Rational Drug Design:

Structure-Based Virtual Screening: Utilizing the crystal structures of this compound pathway enzymes to screen large libraries of chemical compounds for potential binders.

Fragment-Based Drug Discovery: Identifying small chemical fragments that bind to the enzyme's active site and then growing or linking them to create more potent inhibitors.

Mechanism-Based Inhibitor Design: Developing compounds that mimic the transition states of the enzymatic reactions, leading to tight and specific binding.

Understanding Regulatory Mechanisms Governing the this compound Pathway

A critical area for future research is the elucidation of the regulatory mechanisms that control the expression of the this compound pathway genes (mqn genes). Understanding how bacteria regulate this pathway in response to environmental cues and metabolic demands is essential for a complete picture of its biological role and for its effective manipulation in biotechnological applications.

In many microorganisms, the mqn genes are scattered throughout the genome, suggesting a complex regulatory network rather than a simple operon structure. researchgate.net However, in some bacteria, such as Acidothermus cellulolyticus, these genes are found in clusters, which may indicate a more coordinated regulation. nih.gov

Future research will need to identify the specific transcription factors, small-molecule effectors, and environmental signals that modulate the expression of the mqn genes. This will likely involve a combination of genetic, biochemical, and systems biology approaches.

Key Research Areas:

Identification of Regulatory Elements: Characterizing promoter and operator regions associated with mqn genes.

Discovery of Transcription Factors: Identifying and characterizing the proteins that bind to these regulatory elements to either activate or repress gene expression.

Role of Environmental Signals: Investigating how factors such as oxygen levels, nutrient availability, and cellular redox state influence the expression of the this compound pathway. nih.govscienceopen.com

Applications in Synthetic Biology and Metabolic Engineering for Compound Production

The this compound pathway holds significant promise for applications in synthetic biology and metabolic engineering, primarily for the production of menaquinone (Vitamin K2). Vitamin K2 is a high-value compound with applications in the pharmaceutical and nutraceutical industries for its roles in bone and cardiovascular health.

While metabolic engineering efforts to enhance Vitamin K2 production have traditionally focused on the classical pathway in organisms like Bacillus subtilis, the this compound pathway presents a novel and potentially more efficient alternative. nih.govnih.gov Heterologous expression of the entire this compound pathway in a suitable microbial chassis, such as Escherichia coli or Saccharomyces cerevisiae, could enable the development of robust and efficient cell factories for menaquinone production. nih.gov

Furthermore, the enzymes of the this compound pathway could be repurposed for the synthesis of novel, non-natural compounds. By combining enzymes from the this compound pathway with enzymes from other metabolic pathways, it may be possible to create synthetic pathways for the production of unique quinone-based molecules with potential applications in medicine and materials science.

Future Applications:

Enhanced Menaquinone Production: Engineering microbial strains to overexpress the this compound pathway for increased yields of Vitamin K2.

Production of Novel Quinones: Utilizing this compound pathway enzymes in synthetic biological circuits to create new chemical entities.

Development of Biosensors: Engineering cells to produce a detectable signal in response to the activity of the this compound pathway, which could be used for inhibitor screening.

常见问题

Basic: How can researchers distinguish the futalosine pathway from the classical menaquinone (MK) biosynthesis pathway in prokaryotes?

Methodological Answer:
To differentiate the this compound pathway from the classical MK pathway, perform phylogenetic analyses of key enzymes (e.g., Mqn enzymes for this compound vs. Men enzymes for the classical pathway). Use genomic databases (e.g., KEGG, UniProt) to identify homologous sequences and compare their distribution across prokaryotic phyla. Experimental validation can involve knockout studies targeting pathway-specific genes (e.g., mqnE for this compound) and quantifying menaquinone production via LC-MS. Anaerobic vs. aerobic growth conditions may also help distinguish pathway activity, as the this compound pathway is prevalent in anaerobic organisms .

Basic: What experimental approaches are optimal for detecting this compound intermediates in bacterial cultures?

Methodological Answer:
Employ stable isotope labeling (e.g., ¹³C-glucose) combined with mass spectrometry to trace the incorporation of labeled substrates into this compound intermediates like dehypoxanthine-futalosine. Use NMR spectroscopy to confirm structural identities. For low-abundance intermediates, optimize extraction protocols (e.g., methanol:chloroform:water partitioning) and pair with HPLC-UV/Vis for quantification. Reference genomic data to ensure target organisms possess the this compound pathway .

Advanced: How can contradictory data on the catalytic efficiency of this compound pathway enzymes be resolved?

Methodological Answer:
Contradictions often arise from differences in assay conditions (e.g., pH, temperature, cofactor availability). Standardize assays using recombinant enzymes under controlled in vitro conditions (e.g., 25°C, pH 7.4, 1 mM Mg²⁺). Compare kinetic parameters (kcat, Km) across studies and perform molecular dynamics simulations to assess enzyme flexibility under varying conditions. Validate findings with in vivo complementation assays in model organisms (e.g., Bacillus subtilis) .

Advanced: What strategies are effective for elucidating the evolutionary divergence between this compound and classical MK pathways?

Methodological Answer:
Combine phylogenomic analysis (e.g., maximum-likelihood trees of Mqn/Men enzymes) with horizontal gene transfer (HGT) detection tools (e.g., AlienHunter). Analyze conserved gene clusters flanking pathway genes to infer evolutionary events. Use ancestral sequence reconstruction to predict ancestral enzyme functions and test their activity in vitro. Correlate pathway distribution with geologic timelines (e.g., Great Oxidation Event) to hypothesize selective pressures .

Basic: What bioinformatics tools are recommended for identifying this compound pathway genes in novel prokaryotic genomes?

Methodological Answer:
Use Hidden Markov Models (HMMs) trained on known this compound pathway enzymes (e.g., MqnA, MqnB) to scan genomes. Tools like antiSMASH (for biosynthetic gene clusters) and InterProScan (for domain identification) can enhance specificity. Validate predictions via BLASTp against reference databases (e.g., NCBI RefSeq) and check for operonic organization using DOOR2 or OperonMapper .

Advanced: How can researchers address discrepancies in menaquinone quantification when studying dual-pathway organisms?

Methodological Answer:
Disable one pathway via CRISPR-Cas9 knockout and measure menaquinone levels using LC-MS/MS with isotopic internal standards (e.g., d7-menaquinone). Perform RNA-seq to assess pathway-specific gene expression under varying conditions (e.g., oxygen availability). For mixed contributions, use 13C metabolic flux analysis to quantify carbon flow through each pathway .

Basic: What controls are essential when testing the role of this compound in bacterial antibiotic resistance?

Methodological Answer:
Include wild-type strains , pathway knockout mutants , and complementation strains (e.g., plasmid-borne mqnE). Use MIC assays with menaquinone supplementation to isolate pathway-specific effects. Control for growth phase (e.g., mid-log vs. stationary) and culture medium redox state. Validate results across ≥3 biological replicates .

Advanced: How can computational modeling improve understanding of this compound pathway regulation?

Methodological Answer:
Develop kinetic models (e.g., COPASI) incorporating enzyme concentrations, substrate affinities, and allosteric regulators. Integrate RNA-seq and proteomics data to parameterize models. Use Boolean network analysis to predict regulatory nodes (e.g., transcription factors). Validate predictions with electrophoretic mobility shift assays (EMSAs) for protein-DNA interactions .

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